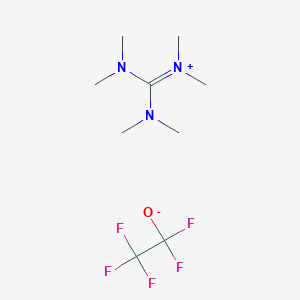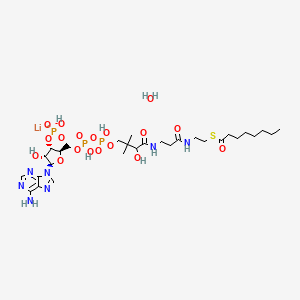
Hexamethylguanidinium pentafluoroethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylguanidinium pentafluoroethanolate is a chemical compound with the molecular formula C9H18F5N3O and a molecular weight of 279.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique properties, which make it valuable in various scientific applications.
Mécanisme D'action
Target of Action
Hexamethylguanidinium pentafluoroethanolate is a type of organic ionic plastic crystal (OIPC) that has been synthesized for use in electrochemical energy storage technologies . The primary target of this compound is the electrochemical system within devices such as lithium or sodium metal batteries .
Mode of Action
The hexamethylguanidinium cation ([HMG]) in the compound interacts with different anions to form new OIPCs . These interactions influence the thermal, structural, and transport properties of the materials . The HMG cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the structural, physical, and thermal properties of materials suggests it may impact the electrochemical pathways within energy storage devices .
Result of Action
The result of this compound’s action is the formation of new OIPCs with high ionic conductivity, good electrochemical stability, and soft mechanical properties . These properties make the compound particularly promising for use as an electrolyte in energy storage devices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions . These factors can affect the compound’s thermal, structural, and transport properties, thereby influencing its efficacy and stability .
Méthodes De Préparation
The synthesis of hexamethylguanidinium pentafluoroethanolate involves the reaction of hexamethylguanidine with pentafluoroethanol. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Hexamethylguanidinium pentafluoroethanolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexamethylguanidinium pentafluoroethanolate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Hexamethylguanidinium pentafluoroethanolate can be compared with other similar compounds, such as:
Hexamethylguanidinium fluoride: This compound is used as a source of unhydrated fluoride ions and has applications in organic synthesis.
Hexamethylguanidinium chloride: Known for its use in various chemical reactions as a catalyst and reagent.
The uniqueness of this compound lies in its pentafluoroethanolate group, which imparts distinct chemical properties and enhances its utility in specific applications .
Propriétés
Numéro CAS |
479024-70-9 |
|---|---|
Formule moléculaire |
C9H18F5N3O |
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
1,1,2,2,2-pentafluoroethanolate;trimethyl-(N,N,N'-trimethylcarbamimidoyl)azanium |
InChI |
InChI=1S/C7H18N3.C2F5O/c1-8-7(9(2)3)10(4,5)6;3-1(4,5)2(6,7)8/h1-6H3;/q+1;-1 |
Clé InChI |
SWMCOAMYZBEUQT-UHFFFAOYSA-N |
SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C(F)(F)F)([O-])(F)F |
SMILES canonique |
CN=C(N(C)C)[N+](C)(C)C.C(C(F)(F)F)([O-])(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)



![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
